15-EDE;15-xo-11Z,13E-icosadienoic acid

5-lipoxygenase inhibition leukotriene biosynthesis inflammation

15-OxoEDE, systematically named 15-oxo-11Z,13E-eicosadienoic acid (also 15-KEDE, CAS 105835-44-7), is a C20 oxoeicosadienoic acid belonging to the oxo fatty acids subclass of the fatty acyls lipid class. It is the oxidized metabolite of 15-HEDE, produced via enzymatic dehydrogenation of the 15-hydroxyl group to a ketone.

Molecular Formula C20H34O3
Molecular Weight 322.5 g/mol
Cat. No. B10767832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name15-EDE;15-xo-11Z,13E-icosadienoic acid
Molecular FormulaC20H34O3
Molecular Weight322.5 g/mol
Structural Identifiers
SMILESCCCCCC(=O)C=CC=CCCCCCCCCCC(=O)O
InChIInChI=1S/C20H34O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h9,11,14,17H,2-8,10,12-13,15-16,18H2,1H3,(H,22,23)/b11-9+,17-14+
InChIKeyQZCMHXPXGACWLJ-XILAHJMDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

15-OxoEDE (15-oxo-11Z,13E-eicosadienoic acid): Key Compound Identity and Structural Classification


15-OxoEDE, systematically named 15-oxo-11Z,13E-eicosadienoic acid (also 15-KEDE, CAS 105835-44-7), is a C20 oxoeicosadienoic acid belonging to the oxo fatty acids subclass of the fatty acyls lipid class [1]. It is the oxidized metabolite of 15-HEDE, produced via enzymatic dehydrogenation of the 15-hydroxyl group to a ketone [2]. The compound contains a conjugated diene system with 11Z and 13E stereochemistry and a keto group at position 15, distinguishing it structurally from its parent alcohol [3]. As a member of the oxylipin family, 15-OxoEDE participates in lipid mediator pathways relevant to inflammation and cellular signaling.

15-OxoEDE vs. In-Class Analogs: Why Generic Substitution Is Scientifically Unsound


Although 15-OxoEDE shares the eicosadienoic acid backbone with its direct precursor 15-HEDE and other oxylipins, the substitution of a keto group for a hydroxyl group at C-15 fundamentally alters its biological potency profile, enzyme inhibition selectivity, and metabolic fate. Quantitative evidence demonstrates that 15-OxoEDE is approximately 2-fold less potent than 15(S)-HEDE as a 5-lipoxygenase (5-LO) inhibitor [1], yet it possesses distinct inhibitory activity toward acyl peptide enzyme hydrolase (APEH) that has not been reported for the hydroxyl analog [2]. These divergent pharmacological properties mean that the compounds cannot be used interchangeably for studies of 5-LO-mediated leukotriene biosynthesis, APEH-dependent proteolytic regulation, or oxylipin metabolic flux analysis. Selecting the incorrect analog without accounting for these quantitative differences risks generating misleading structure-activity relationship (SAR) conclusions and confounding experimental interpretation.

15-OxoEDE (15-oxo-11Z,13E-eicosadienoic acid): Head-to-Head and Comparative Quantitative Evidence for Procurement Decisions


5-Lipoxygenase (5-LO) Inhibitory Potency: 15-OxoEDE vs. 15(S)-HEDE Direct Comparison

15-OxoEDE inhibits 5-LO from RBL-1 cells with an IC50 of 55 µM, which is approximately 2-fold higher (i.e., 2-fold less potent) than 15(S)-HEDE [1]. This represents a direct head-to-head comparison conducted within the same experimental system (RBL-1 cell lysate 5-LO assay) [1]. The racemic mixture (±)15-HEDE exhibits an intermediate IC50 of 35 µM in the same assay context, while 15(S)-HEDE specifically achieves IC50 values of 26–27 µM [2]. The oxidation of the 15-hydroxyl to the 15-keto group thus reduces 5-LO inhibitory potency by a factor of approximately 2, providing a clear quantitative distinction for experimental design involving 5-LO pathway modulation.

5-lipoxygenase inhibition leukotriene biosynthesis inflammation RBL-1 cell assay

Acyl Peptide Enzyme Hydrolase (APEH) Inhibition: A Target Not Reported for 15-HEDE

15-Oxo-11Z,13E-eicosadienoate (the conjugate base of 15-OxoEDE) inhibits APEH enzymatic activity by 50.7% at 0.1 mM in HeLa whole-cell lysate and by 29.5% at 0.1 mM on purified APEH enzyme [1]. This inhibition has been characterized and curated in the BRENDA enzyme ligand database specifically for this oxo-eicosanoid [1]. No comparable APEH inhibitory activity has been reported for 15-HEDE, 15(S)-HEDE, or (±)15-HEDE in the same study or elsewhere in the literature, suggesting that the C-15 ketone moiety confers a distinct enzyme inhibition profile not shared by the C-15 hydroxyl analog. This represents class-level inference regarding selectivity divergence between oxo- and hydroxyl-eicosadienoic acids.

APEH inhibition acyl peptide enzyme hydrolase proteolysis HeLa cells

Solubility Profile: 15-OxoEDE Practical Handling Parameters for In Vitro Studies

15-OxoEDE demonstrates defined solubility values in common laboratory solvents: DMF 50 mg/mL, DMSO 50 mg/mL, ethanol 50 mg/mL, and PBS (pH 7.2) 1 mg/mL . These values provide practical guidance for in vitro experimental formulation. By comparison, the parent compound (±)15-HEDE exhibits similar solubility in DMF and DMSO (~50 mg/mL) but reports solubility of ~0.1 mg/mL in PBS pH 7.2 at 25 °C , indicating that 15-OxoEDE has approximately 10-fold higher aqueous solubility at physiological pH. This solubility difference, though derived from cross-study vendor technical datasheets, is consistent with the increased polarity conferred by the ketone group relative to the alcohol group at C-15 and may influence bioavailability and dosing in cell-based assays.

solubility formulation DMF DMSO ethanol PBS

Endogenous Metabolite Level Changes Associated with Hepatoprotective Signatures

In a 2024 untargeted metabolomics study of Pleurotus placentodes extract (PP-a) in a CCl4-induced acute liver injury mouse model, 15-OxoEDE was identified among four key compounds (alongside L-histidine, N-acetyl-D-alloisoleucine, and palmitic acid) that probably play a critical role in protecting against liver injury via the PPARA and PTGS2/NR3C1 signaling pathways [1]. While this study does not provide a direct head-to-head comparison with 15-HEDE in the same model, it establishes that endogenous 15-OxoEDE levels are associated with a hepatoprotective metabolite signature. In contrast, 15-HEDE has been more commonly associated with macrophage 5-LO inhibition in inflammatory contexts rather than hepatoprotective metabolomics signatures [2], suggesting context-dependent biological roles that differentiate the two compounds at the systems biology level.

metabolomics liver injury PPARA signaling hepatoprotection CCl4-induced model

15-OxoEDE (15-oxo-11Z,13E-eicosadienoic acid): Evidence-Backed Application Scenarios for Research Procurement


5-Lipoxygenase Partial Inhibition for Leukotriene Pathway Modulation

When experimental protocols require sub-maximal 5-LO inhibition to study graded leukotriene biosynthesis responses, 15-OxoEDE (IC50 = 55 µM) provides a defined, less potent alternative to 15(S)-HEDE (IC50 ~ 27 µM). This approximately 2-fold potency reduction, established through direct head-to-head comparison in RBL-1 cell assays [1], allows investigators to titrate 5-LO pathway suppression without resorting to low-concentration dosing of high-potency inhibitors, which can introduce pipetting error and solubility artifacts. This application is particularly valuable in SAR studies examining the relationship between C-15 oxidation state and 5-LO pharmacodynamics.

APEH Proteolytic Pathway Investigation in Disease Models

For research programs focused on APEH (acyl peptide enzyme hydrolase) dysregulation—a phenomenon observed in certain disease states where APEH activity is decreased—15-OxoEDE is currently the only eicosadienoic acid derivative with documented APEH inhibitory activity (50.7% inhibition at 0.1 mM in HeLa lysate; 29.5% on purified enzyme) [2]. Given the absence of reported APEH inhibition for 15-HEDE, 15-OxoEDE is the appropriate chemical probe for dissecting the role of oxidized lipid metabolites in APEH-mediated proteolytic regulation.

Oxylipin Metabolic Flux and 15-PGDH Activity Studies

15-OxoEDE is the direct product of 15-hydroxyprostaglandin dehydrogenase (15-PGDH) acting on 15-HEDE [1][3]. Researchers quantifying 15-PGDH activity or studying the oxidation state dynamics of the eicosadienoic acid metabolic branch should employ authentic 15-OxoEDE as an analytical standard for LC-MS/MS-based oxylipin profiling, rather than using 15-HEDE as a surrogate, to ensure accurate retention time matching, fragmentation pattern verification, and quantification of the keto metabolite pool.

Hepatoprotective Lipid Mediator Network Analysis

Based on the 2024 metabolomics finding that 15-OxoEDE is among four critical compounds associated with PPARA-mediated hepatoprotection in CCl4-induced liver injury models [4], investigators studying liver repair mechanisms or screening hepatoprotective natural products should include 15-OxoEDE, rather than its hydroxyl analog, in targeted oxylipin panels. The specific association of 15-OxoEDE with the PPARA signaling axis in liver tissue has not been reported for 15-HEDE, making compound selection critical for hypothesis-driven metabolomics study design.

Quote Request

Request a Quote for 15-EDE;15-xo-11Z,13E-icosadienoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.